- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of SirtuinsPolycyclic Aromatic Compounds, 2023, 43(4), 3741-3760,
Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/943112-78-5x500.png)
943112-78-5 structure
商品名:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS番号:943112-78-5
MF:C10H10N2O2
メガワット:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AK146475
- 6967AJ
- FCH924816
- SY011682
- AX8284038
- ST24047730
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
- MFCD15203666
- BS-18266
- CS-0084385
- AKOS000348674
- SCHEMBL24655998
- DB-079848
- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 943112-78-5
- C77248
-
- MDL: MFCD15203666
- インチ: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
- InChIKey: LRDHMQIRNWVJTH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1N2C(C=CC=C2)=NC=1C)OC
計算された属性
- せいみつぶんしりょう: 190.074227566g/mol
- どういたいしつりょう: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 43.6
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A107465-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 250mg |
$21.0 | 2025-02-25 | |
eNovation Chemicals LLC | D910876-5g |
Methyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 5g |
$715 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 50mg |
98.0CNY | 2021-08-04 | |
Chemenu | CM151085-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
$366 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 200mg |
226.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 1g |
¥531.0 | 2023-09-05 | |
Chemenu | CM151085-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
$164 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
876CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 100mg |
384CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
812.0CNY | 2021-08-03 |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Ethanol ; 20 h, reflux
リファレンス
- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 InhibitorsJournal of Medicinal Chemistry, 2012, 55(17), 7525-7545,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C
リファレンス
- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridinesChemical Communications (Cambridge, 2011, 47(40), 11333-11335,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C
リファレンス
- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridinesAdvanced Synthesis & Catalysis, 2016, 358(3), 364-369,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804]Synthesis, 2011, (8),,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt
リファレンス
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination ShuttleJournal of Organic Chemistry, 2016, 81(19), 9167-9174,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C
リファレンス
- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-dionesSynthesis, 2011, (15), 2445-2453,
ごうせいかいろ 8
はんのうじょうけん
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
リファレンス
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditionsSynthesis, 2011, (4), 635-641,
ごうせいかいろ 9
はんのうじょうけん
1.1 3.5 h, rt
リファレンス
- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead HeterocyclesOrganic Letters, 2013, 15(14), 3646-3649,
ごうせいかいろ 10
はんのうじょうけん
1.1 Solvents: Methanol ; overnight, rt
リファレンス
- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamidesJournal of Chemical Research, 2011, 35(4), 243-245,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C
1.2 30 min, 80 °C
1.2 30 min, 80 °C
リファレンス
- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in waterTetrahedron Letters, 2017, 58(37), 3662-3666,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C
リファレンス
- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidinesOrganic Letters, 2016, 18(5), 1016-1019,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt
リファレンス
- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridinesCatalysis Science & Technology, 2019, 9(6), 1528-1534,
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials
- Ethyl 2-chloroacetoacetate
- Methyl 2-chloroacetoacetate
- methyl 3-oxobutanoate
- Methyl 2-bromo-3-oxobutanoate
- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) 関連製品
- 21801-79-6(2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid)
- 1804246-13-6(2-(3-Chloropropanoyl)-3-(methylthio)benzoic acid)
- 2097900-93-9(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide)
- 1806325-47-2(Benzenepropanenitrile, 2-bromo-3-methoxy-)
- 2228540-15-4(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 2165803-30-3(tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate)
- 438030-15-0(3-(9-Ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)
- 2026121-01-5(5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid)
- 918132-15-7(t-Boc-Aminooxy-PEG3-bromide)
- 2680886-19-3(1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

清らかである:99%
はかる:5g
価格 ($):269.0